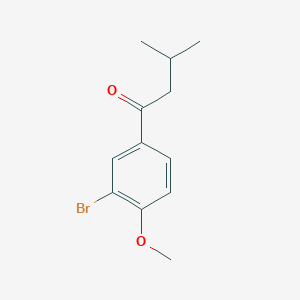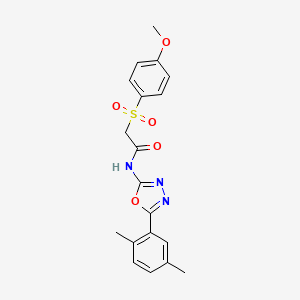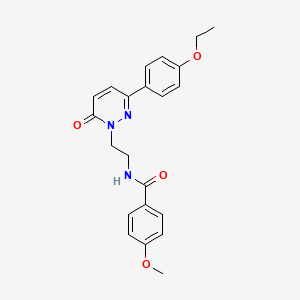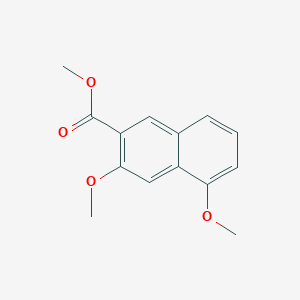![molecular formula C17H17ClN6O B2604344 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea CAS No. 2380088-50-4](/img/structure/B2604344.png)
3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a type of medication that can reduce inflammation and immune system activity, and are used to treat a variety of autoimmune diseases. CP-690,550 is a potent JAK inhibitor that has been extensively studied for its potential use in treating autoimmune diseases.
Wirkmechanismus
3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune system activity. JAK enzymes are involved in the signaling pathways of several cytokines, which are proteins that play a key role in inflammation and immune system activity. By blocking JAK activity, 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea can reduce the production of cytokines and other inflammatory mediators, which can help alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea has been shown to reduce the production of cytokines and other inflammatory mediators, as well as reduce the activity of immune cells such as T cells and B cells. In clinical studies, 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea has been shown to reduce the symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as improve patient outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea for lab experiments is its selectivity for JAK enzymes. 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea is a potent inhibitor of JAK enzymes, and has been shown to have minimal off-target effects. This makes it a useful tool for studying the role of JAK enzymes in various cellular processes. However, one of the limitations of 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea for lab experiments is its potency. 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea is a highly potent inhibitor of JAK enzymes, which can make it difficult to use at low concentrations. Additionally, 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea and other JAK inhibitors. One area of research is the development of more selective JAK inhibitors that can target specific JAK enzymes. Another area of research is the development of JAK inhibitors that can cross the blood-brain barrier, which could have potential applications in the treatment of neurological disorders. Additionally, there is ongoing research on the use of JAK inhibitors in combination with other drugs for the treatment of autoimmune diseases.
Synthesemethoden
3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea can be synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the reaction of 4-chlorobenzyl chloride with 1-(3-cyanopyrazin-2-yl)azetidin-3-amine to form 4-chlorobenzyl-1-(3-cyanopyrazin-2-yl)azetidin-3-amine. This intermediate is then reacted with methyl isocyanate to form 3-[(4-chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors work by blocking the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune system activity. By blocking JAK activity, 3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea can reduce inflammation and immune system activity, which can help alleviate the symptoms of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-23(17(25)22-9-12-2-4-13(18)5-3-12)14-10-24(11-14)16-15(8-19)20-6-7-21-16/h2-7,14H,9-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLQOWKERCJQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2604266.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604269.png)

![2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2604272.png)

![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2604276.png)


![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2604283.png)